Product packaging for 3-Bromo-4-hydroxybenzaldehyde(Cat. No.:CAS No. 2973-78-6)

3-Bromo-4-hydroxybenzaldehyde

Cat. No.: B1265673
CAS No.: 2973-78-6
M. Wt: 201.02 g/mol
InChI Key: UOTMHAOCAJROQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of 3-Bromo-4-hydroxybenzaldehyde as a Chemical Entity

This compound is an aromatic aldehyde, a class of organic compounds characterized by a benzene (B151609) ring substituted with a formyl group (-CHO). Its structure is distinguished by a bromine atom and a hydroxyl group (-OH) attached to the benzene ring at positions 3 and 4, respectively. This specific arrangement of functional groups imparts distinct reactivity and makes it a valuable intermediate in various synthetic chemical processes. The presence of the aldehyde, hydroxyl, and bromo groups on the aromatic ring allows for a variety of chemical transformations.

The physical and chemical properties of this off-white solid compound are well-documented in scientific literature. Its molecular formula is C₇H₅BrO₂. nih.gov

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name This compound nih.gov
CAS Number 2973-78-6 nih.gov
Molecular Formula C₇H₅BrO₂ nih.gov
Molecular Weight 201.02 g/mol nih.gov
Melting Point 130-135 °C chemdad.com
Water Solubility 1.33 g/L chemicalbook.com
Appearance Off-white powder

This table presents key identifiers and physical properties of the compound, compiled from established chemical databases.

Significance in Contemporary Chemical Research

The significance of this compound in the field of chemistry stems primarily from its role as a versatile building block in organic synthesis. Its trifunctional nature—possessing aldehyde, phenol (B47542), and aryl bromide moieties—allows for sequential and regioselective reactions, making it a valuable precursor for more complex molecules.

Detailed research findings highlight its utility in several areas:

Synthesis of Intermediates: It is a key intermediate in the production of other chemical reagents, such as 5-Bromo-4-hydroxy-b-nitrostyrol. chemdad.comchemicalbook.com

Flavor and Fragrance Industry: The compound serves as a precursor in some synthetic routes to vanillin (B372448), a widely used flavoring agent. guidechem.com This application underscores its relevance in industrial chemistry.

Medicinal Chemistry: A significant body of research focuses on using this compound as a scaffold to synthesize novel compounds with potential biological activity. For instance, it is a starting material for indolyl-containing 4-hydroxy-2-pyridones, which have been investigated for their antibacterial properties. Its derivatives have also been studied for their potential as small-molecule inhibitors in various therapeutic areas.

Analytical Probes: The compound has been identified as a fluorescent probe, which can be utilized for the identification of hydroxyl groups in certain analytical contexts. biosynth.com

The strategic position of the bromine atom and the hydroxyl group on the benzaldehyde (B42025) frame allows chemists to construct elaborate molecular architectures, demonstrating its importance in the synthesis of new materials and biologically relevant molecules.

Scope and Objectives of Research on this compound

Research involving this compound is multifaceted, with objectives spanning from fundamental process chemistry to the exploration of new functional molecules.

A primary objective in the academic and industrial sectors is the optimization of its synthesis . Traditional bromination of 4-hydroxybenzaldehyde (B117250) can lead to the formation of undesired by-products like 3,5-dibromo-4-hydroxybenzaldehyde (B181551). guidechem.com Consequently, a key research goal is to develop more selective and higher-yielding synthetic methods. One innovative approach involves the protection of the hydroxyl group or the use of an acetal (B89532) of p-hydroxybenzaldehyde, which alters the electronic properties of the ring and directs bromination more selectively to the desired position, thus improving the purity and yield of the final product. guidechem.com

Another major area of research is its application as a precursor in medicinal chemistry . The objective here is to synthesize derivatives that may exhibit valuable therapeutic properties. Studies have explored its use in creating compounds with potential antioxidant and neuroprotective effects. The underlying goal is to leverage the unique chemical reactivity of this compound to build novel molecular structures that can interact with biological targets.

Furthermore, research extends to understanding its physicochemical behavior , such as its solubility and solvation in various solvent mixtures. acs.orgacs.org The objective of these studies is to generate fundamental data that is critical for designing and optimizing reaction conditions, crystallization processes, and other chemical engineering applications. By examining how the compound interacts with different solvents, researchers can better control its reactivity and handling in synthetic preparations. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrO2 B1265673 3-Bromo-4-hydroxybenzaldehyde CAS No. 2973-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTMHAOCAJROQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183890
Record name Benzaldehyde, 3-bromo-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2973-78-6
Record name 3-Bromo-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2973-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-bromo-4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-4-hydroxybenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 3-bromo-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Chemical Transformations of 3 Bromo 4 Hydroxybenzaldehyde

Established Synthetic Routes to 3-Bromo-4-hydroxybenzaldehyde

The synthesis of this compound, a key intermediate in the manufacturing of various fine chemicals, is primarily achieved through the electrophilic bromination of 4-hydroxybenzaldehyde (B117250). guidechem.com However, alternative pathways have been developed to improve selectivity and yield.

Bromination of 4-Hydroxybenzaldehyde

The direct bromination of 4-hydroxybenzaldehyde is a common and established method for synthesizing this compound. guidechem.com This reaction is a classic example of electrophilic aromatic substitution, where the hydroxyl group (-OH) strongly activates the aromatic ring, directing the incoming bromine atom to the ortho positions (C3 and C5). udel.edu

The reaction is typically carried out by treating a suspension or solution of 4-hydroxybenzaldehyde with a brominating agent at controlled temperatures. google.comprepchem.com A significant challenge in this synthesis is controlling the regioselectivity to favor the mono-brominated product over the di-brominated byproduct. guidechem.com

Several optimization strategies have been developed to enhance the yield and purity of the target compound. One approach involves the slow, dropwise addition of the brominating agent to the reaction mixture, often at low temperatures (e.g., 0°C), to manage the reaction's exothermicity and improve selectivity. prepchem.comrsc.org

An advanced optimization method involves an oxybromination process. This technique utilizes hydrogen peroxide in conjunction with bromine. google.comrsc.org In this system, hydrogen peroxide is believed to oxidize the hydrogen bromide (HBr) byproduct back into molecular bromine, allowing for a more efficient use of the brominating agent and potentially leading to higher yields of 86-88%. google.com The molar ratio of 4-hydroxybenzaldehyde to bromine and hydrogen peroxide is a critical parameter, with ratios around 1:0.53-0.58:0.53-0.58 being reported as optimal. google.com

Table 1: Comparison of Reaction Conditions for Bromination of 4-Hydroxybenzaldehyde

MethodKey ReagentsTemperatureReported Yield of this compoundKey Findings/NotesReference
Standard Bromination4-Hydroxybenzaldehyde, Molecular Bromine0°C65-75%Standard method, but can produce significant byproducts. google.com
Oxybromination4-Hydroxybenzaldehyde, Bromine, Hydrogen Peroxide, Sulfuric Acid0°C86-88%Improved yield and simplified process due to in-situ regeneration of bromine. google.com
Solvent-based Process4-Hydroxybenzaldehyde, Bromine0-10°C~81-83%Utilizes solvents like methyl chloride with potential co-solvents. google.com

The choice of solvent significantly impacts the synthesis of this compound, influencing reactant solubility, reaction rate, and product selectivity. Various solvents have been investigated, including chlorinated hydrocarbons and polar protic solvents.

Chlorinated solvents like chloroform (B151607) (CHCl₃) and dichloromethane (B109758) (CH₂Cl₂) are frequently used. prepchem.comrsc.orggoogle.com In some procedures, co-solvents such as ethyl acetate (B1210297) are added to improve the solubility of 4-hydroxybenzaldehyde. google.com While effective, these methods can still result in yields of around 70-80% with 5-10% of the di-bromo byproduct. guidechem.com Methanol has also been used as a reaction medium; however, the initial mono-bromo product can disproportionate, affecting the purity of the final product. udel.edu The solubility of this compound has been studied in various aqueous cosolvent mixtures, with solubility being highest in N,N-dimethylformamide (DMF)/water mixtures and lowest in acetonitrile (B52724)/water mixtures. acs.orgacs.org This data is crucial for optimizing the crystallization and purification steps following the reaction. acs.org

Table 2: Effect of Solvent Systems on Synthesis

Solvent SystemTypical ConditionsImpact on Yield and SelectivityReference
Chloroform (CHCl₃)Suspension of 4-hydroxybenzaldehyde, 0°CProvides yields in the range of 65-80%. Selectivity can be an issue, with byproduct formation. guidechem.comprepchem.com guidechem.comprepchem.com
Dichloromethane (CH₂Cl₂)Solution with H₂O₂, 0°CUsed in oxybromination methods, leading to high yields (73%) and manageable byproduct levels (13%). rsc.org rsc.org
Methyl ChlorideWith or without ethyl acetate as a co-solventYields of 70-80% are reported, but with 5-10% formation of the di-bromo byproduct. guidechem.com guidechem.com
Methanol (MeOH)Solution with Br₂Can lead to disproportionation of the desired product into starting material and the di-bromo byproduct. udel.edu udel.edu

Molecular bromine (Br₂) is the most common brominating agent for this transformation. guidechem.comgoogle.comrsc.org It is typically used as a solution in a suitable solvent and added gradually to the reaction. prepchem.com N-Bromosuccinimide (NBS) is another potential brominating agent, often used for its milder reactivity and easier handling, though its application in this specific synthesis is part of broader research into enhancing its reactivity with catalytic additives. nsf.gov

Catalysts can be employed to improve the efficiency and selectivity of the bromination. In the oxybromination method, sulfuric acid and hydrogen peroxide act as a catalytic system. google.com The acid facilitates the reaction, while hydrogen peroxide regenerates the active brominating species from the HBr byproduct. google.com This catalytic cycle allows for the use of substoichiometric amounts of molecular bromine, which is economically and environmentally advantageous. google.com

The primary byproduct in this synthesis is 3,5-dibromo-4-hydroxybenzaldehyde (B181551). guidechem.com Its formation is a direct consequence of the high reactivity of the phenol (B47542) ring. After the first bromine atom is added at the C3 position, the ring remains highly activated, making it susceptible to a second electrophilic attack by bromine at the C5 position. guidechem.com This over-bromination reduces the yield of the desired mono-bromo product and complicates the purification process. guidechem.com

Several strategies are employed to mitigate the formation of this byproduct:

Stoichiometric Control: Carefully controlling the molar ratio of bromine to 4-hydroxybenzaldehyde is crucial. Using a slight excess of the aldehyde or less than one equivalent of bromine can limit di-bromination. google.comrsc.org

Low Temperature: Conducting the reaction at low temperatures (e.g., 0°C) reduces the reaction rate and can improve selectivity for the mono-brominated product. google.comprepchem.comrsc.org

Protective Groups: A highly effective mitigation strategy involves protecting the aldehyde functional group before bromination. This is discussed in the following section as an alternative synthetic pathway. guidechem.com

Separation of the desired product from 3,5-dibromo-4-hydroxybenzaldehyde typically involves recrystallization, taking advantage of differences in solubility. guidechem.comacs.org

Alternative Precursors and Synthetic Pathways

To overcome the challenges of selectivity associated with direct bromination, alternative synthetic methodologies have been explored.

One prominent alternative involves the oxidation of a p-cresol (B1678582) derivative. googleapis.comepo.org This multi-step approach begins with the bromination of p-cresol to yield 2-bromo-4-methylphenol. rsc.org This intermediate is then subjected to selective oxidation of the methyl group to an aldehyde. This oxidation can be achieved using oxygen or air in the presence of a cobalt salt catalyst (like cobalt acetate) and a solid base in an alcoholic solvent. epo.orggoogle.com This pathway avoids the issue of over-bromination on the benzaldehyde (B42025) ring system, as the bromination is performed on a different precursor.

Another effective strategy is the use of a protecting group. The aldehyde group of 4-hydroxybenzaldehyde can be protected by converting it into an acetal (B89532) through a reaction with an alcohol. guidechem.com This protected intermediate, p-hydroxybenzyl acetal, is then brominated. The acetal group, being less deactivating than an aldehyde group, still allows for selective mono-bromination at the C3 position. A key advantage is that the resulting product, 3-bromo-4-hydroxybenzyl acetal, shows high selectivity and does not readily undergo a second bromination. guidechem.com The final step is a simple hydrolysis reaction to deprotect the acetal and yield high-purity this compound, with reported yields reaching 98% or more. guidechem.com

Synthesis from p-Hydroxybenzyl Acetal

The synthesis of this compound from p-hydroxybenzaldehyde can be fraught with challenges, primarily the formation of the undesired by-product 3,5-dibromo-4-hydroxybenzaldehyde. guidechem.com This occurs because the hydroxyl group on the p-hydroxybenzaldehyde molecule is an ortho-para directing group, making both ortho positions (positions 3 and 5) highly active and susceptible to bromination. guidechem.com To circumvent this issue and enhance selectivity, a more refined method involves the protection of the aldehyde group via acetal formation prior to bromination. guidechem.com

This strategy utilizes p-hydroxybenzyl acetal as the starting material. The presence of the acetal group, which is also an ortho-para directing and electron-donating group, alters the electronic properties of the molecule. This increases the activity difference between the starting material and the monobrominated product, thereby suppressing the formation of the dibromo byproduct. guidechem.com The initial step is the bromination of p-hydroxybenzyl acetal to yield 3-bromo-4-hydroxybenzyl acetal. This reaction demonstrates high selectivity, leading almost exclusively to the desired monobrominated intermediate. guidechem.com

Key parameters for the bromination step are carefully controlled to optimize the reaction. The molar ratio of bromine to p-hydroxybenzyl acetal is typically maintained between 0.8:1 and 1.2:1. The reaction is conducted at a low temperature, ranging from -20°C to 20°C. Bromine is added dropwise over a period of 1 to 2 hours, followed by a reaction time of 1 to 4 hours to ensure completion. guidechem.com This methodical approach results in a uniform reaction system and high product selectivity, with yields of the monobromoacetal reaching 98% or more. guidechem.com

Hydrolysis Reactions in Synthetic Schemes

Following the selective bromination of the acetal, the second crucial step in this synthetic pathway is the hydrolysis of the intermediate, 3-bromo-4-hydroxybenzyl acetal, to yield the final product, this compound. guidechem.com A significant advantage of this two-step method is its process efficiency; the bromination reaction solution can be used directly for hydrolysis without additional purification or treatment steps. guidechem.com

The hydrolysis is typically achieved by adding water to the reaction mixture and heating it under reflux. guidechem.com The reaction temperature is maintained between 60°C and 95°C for a duration of 1 to 4 hours. guidechem.com The amount of water added is generally 3 to 10 times the mass of the initial bromination reaction solution. guidechem.com Upon completion of the hydrolysis, the product is isolated through crystallization and filtration. The crystallization is performed at a controlled temperature between -20°C and 15°C to maximize the recovery of high-purity this compound. guidechem.com This streamlined process is simple and yields a product with a purity that can exceed 99%. guidechem.com

StepParameterConditionSource
1. Bromination of p-Hydroxybenzyl AcetalMolar Ratio (Bromine:Acetal)0.8:1 to 1.2:1 guidechem.com
Reaction Temperature-20°C to 20°C guidechem.com
Reaction Time1 to 4 hours (post-addition) guidechem.com
Yield≥ 98% guidechem.com
2. Hydrolysis of 3-Bromo-4-hydroxybenzyl AcetalReaction Temperature60°C to 95°C guidechem.com
Reaction Time1 to 4 hours guidechem.com
Crystallization Temperature-20°C to 15°C guidechem.com
Purity of Final Product≥ 99% guidechem.com

Oxidation of p-Cresol Derivatives

An alternative route to obtaining substituted hydroxybenzaldehydes involves the oxidation of p-cresol derivatives. googleapis.com This method focuses on the selective oxidation of the methyl group at the para-position to a formyl group, yielding the corresponding 4-hydroxybenzaldehyde derivative. googleapis.com This approach is significant as p-hydroxybenzaldehyde is a direct precursor that can be subsequently halogenated to produce this compound. The primary challenge in this process is achieving high selectivity for the methyl group oxidation without promoting the oxidation of the benzene (B151609) nucleus, a common side reaction. googleapis.com

Catalytic Oxidation Processes

To achieve the desired selectivity and yield, catalytic oxidation processes are employed. These reactions are typically conducted in the liquid phase using molecular oxygen or an oxygen-containing gas as the oxidant. googleapis.com Various heterogeneous and homogeneous catalysts have been explored to facilitate this transformation efficiently. For instance, insoluble cobalt oxide (Co₃O₄) has been demonstrated as an effective catalyst for the liquid-phase oxidation of p-cresol, achieving a 95% selectivity to p-hydroxybenzaldehyde. researchgate.netacs.org Other catalytic systems, such as CuMn-oxide supported on carbon, have also shown high efficacy, realizing a 99% conversion of p-cresol with 96% selectivity to p-hydroxybenzaldehyde under optimized conditions. researchgate.net The reaction parameters, including oxygen pressure, temperature, solvent, and base concentration, are carefully manipulated to minimize the formation of byproducts and enhance the yield of the target aldehyde. researchgate.netresearchgate.net

Role of Cobalt Compounds in Oxidation

Cobalt compounds are particularly prominent and effective catalysts for the oxidation of p-cresol derivatives to their corresponding aldehydes. googleapis.comgoogle.com The catalytic activity stems from the ability of cobalt to cycle between oxidation states (Co²⁺ and Co³⁺), which facilitates the oxidation mechanism. tue.nl A wide variety of cobalt compounds, from simple inorganic salts like cobalt(II) chloride (CoCl₂) to insoluble oxides like Co₃O₄ and complex chelated structures, have been successfully utilized. researchgate.netgoogle.comtue.nl

Research has shown that cobalt-containing molecular sieves, such as CoAPO-5 and CoAPO-11, are active and selective catalysts for the autoxidation of p-cresol in a methanolic sodium hydroxide (B78521) solution, yielding 70-75% p-hydroxybenzaldehyde at approximately 95% conversion. tue.nl The oxidation reactions are typically performed in a basic medium, as a base is required for the reaction to proceed. googleapis.comtue.nl Chelated cobalt complexes with rigid, non-oxidizable structures have also been developed, leading to substrate conversions of 100% and aldehyde yields greater than 90% under mild conditions (60°C, 0.1 MPa oxygen pressure). google.com The choice of the specific cobalt compound and reaction conditions allows for the selective oxidation of the para-methyl group while leaving other substituents on the aromatic ring unchanged. googleapis.com

Cobalt CatalystSubstrateKey FindingsSource
CoCl₂, CoAPO-5, CoAPO-11p-CresolActive and selective catalysts in methanolic NaOH. Yield of p-hydroxybenzaldehyde is 70-75% at ~95% conversion. tue.nl
Insoluble Cobalt Oxide (Co₃O₄)p-CresolAchieved 95% selectivity to p-hydroxybenzaldehyde in liquid-phase oxidation under elevated air pressure. researchgate.netacs.org
Chelated Cobalt Complexesp-CresolSubstrate conversion reached 100% with aldehyde yield >90% under mild conditions (60°C, 0.1 MPa O₂). google.com
CoCl₂·6H₂Op-CresolUsed in a methanolic NaOH solution for oxidation, achieving 93.1% conversion of p-cresol. google.com

Advanced Synthetic Approaches and Process Intensification

In modern chemical manufacturing, there is a continuous drive towards developing more efficient, safer, and sustainable synthetic methods. Process intensification, which aims to create dramatically smaller, cleaner, and more energy-efficient technologies, has led to the exploration of advanced synthetic approaches. For the synthesis of fine chemicals like this compound, these approaches offer significant advantages over traditional batch processing.

Continuous Flow Synthesis Techniques

Continuous flow synthesis, often performed in microreactors or tubular reactors, is a prime example of process intensification. umontreal.ca This technique involves pumping reagents through a network of tubes where mixing and reaction occur continuously. The inherent characteristics of flow reactors, such as high surface-area-to-volume ratios, provide superior mixing and heat transfer compared to batch reactors. umontreal.ca These features are particularly advantageous for managing highly exothermic or rapid reactions, such as brominations and oxidations, allowing for precise temperature control and improved safety. umontreal.ca

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of this compound often involves the direct bromination of p-hydroxybenzaldehyde using elemental bromine in chlorinated solvents like chloroform or methyl chloride. guidechem.com While effective, this method presents several challenges from a green chemistry perspective. A significant issue is the formation of a 3,5-dibromo-4-hydroxybenzaldehyde byproduct, which can account for 5-10% of the product mixture. guidechem.com This side reaction reduces the atom economy of the process and necessitates purification steps that generate additional waste. Furthermore, the use of hazardous chlorinated solvents is environmentally undesirable.

In alignment with the principles of green chemistry, which advocate for waste prevention, improved atom economy, and the use of safer chemicals and solvents, several alternative synthetic routes have been developed.

One improved strategy involves the protection of the aldehyde functional group of p-hydroxybenzaldehyde as an acetal prior to bromination. This method treats p-hydroxybenzyl acetal with bromine, which selectively yields the monobrominated product, 3-bromo-4-hydroxybenzyl acetal. guidechem.com The formation of the dibromo by-product is largely suppressed. The acetal is then hydrolyzed to afford the final this compound product with high purity and yield. guidechem.com This approach enhances selectivity and atom economy, thereby reducing waste.

Another green approach alters the starting material and the oxidizing agent. A patented method describes the synthesis starting from 2-bromo-4-methylphenol. In the presence of a cobalt salt catalyst, a solid base, and an alcoholic solvent, this starting material is oxidized using oxygen or oxygen-enriched air. This process selectively oxidizes the methyl group to an aldehyde, yielding this compound. Utilizing molecular oxygen as the oxidant is a key green feature, as the primary byproduct is water.

A third method focuses on making the bromination step itself more efficient and less wasteful. By reacting 4-hydroxybenzaldehyde with bromine in the presence of hydrogen peroxide, the formation of byproducts is minimized, and the yield of the desired product is increased to 86-88%. Hydrogen peroxide serves as a greener co-reagent, improving the efficiency of the bromine usage.

These modern approaches exemplify the application of green chemistry principles to the synthesis of this compound by designing safer processes, minimizing byproduct formation, and utilizing more environmentally benign reagents.

Table 1: Comparison of Synthesis Methodologies for this compound

Methodology Starting Material Key Reagents Solvent Key Green Chemistry Principle
Traditional Bromination p-Hydroxybenzaldehyde Bromine (Br₂) Chloroform Not emphasized
Acetal Protection p-Hydroxybenzyl acetal Bromine (Br₂) Alcohol Prevention of byproducts, higher atom economy
Catalytic Oxidation 2-Bromo-4-methylphenol Oxygen (O₂), Cobalt catalyst Alcohol Use of a benign oxidant (O₂), catalytic process
Peroxide-Assisted Bromination 4-Hydroxybenzaldehyde Bromine (Br₂), Hydrogen Peroxide (H₂O₂) Dichloroethane, Water Improved atom efficiency, reduced waste

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its three functional groups: the phenolic hydroxyl group, the aldehyde group, and the bromine atom attached to the aromatic ring. These groups allow for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

The benzene ring of this compound is substituted with both an activating group (-OH) and a deactivating group (-CHO), as well as a halogen (-Br). The hydroxyl group is a powerful ortho-, para-directing activator due to its ability to donate electron density to the ring through resonance. The aldehyde group is a meta-directing deactivator, withdrawing electron density from the ring.

The synthesis of this compound from 4-hydroxybenzaldehyde is itself an example of electrophilic aromatic substitution. The hydroxyl group directs the incoming bromine electrophile to the ortho position (C3). The reaction conditions must be carefully controlled to prevent further substitution at the other ortho position (C5) to form 3,5-dibromo-4-hydroxybenzaldehyde. guidechem.com The balance of the activating and deactivating effects influences the susceptibility of the ring to further electrophilic attack. For subsequent electrophilic substitutions on this compound, the powerful activating effect of the hydroxyl group would likely direct incoming electrophiles to the C5 position, the only remaining position that is ortho to the hydroxyl group.

The aldehyde group (-CHO) is a primary site for nucleophilic addition reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. This allows it to react with a variety of nucleophiles.

A key example is the Knoevenagel condensation , where the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as malonic acid or ethyl acetoacetate). wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base. The initial nucleophilic addition is followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

Another important nucleophilic addition is the Wittig reaction . masterorganicchemistry.comlibretexts.org In this reaction, a phosphorus ylide (a Wittig reagent) acts as the nucleophile, attacking the aldehyde's carbonyl carbon. This leads to the formation of an alkene and triphenylphosphine (B44618) oxide. libretexts.orgucla.edu The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds with precise control over their location. libretexts.org

The carbon-bromine bond in this compound provides a handle for various transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing more complex molecules. nih.gov

Copper-catalyzed reactions are effective for forming carbon-carbon and carbon-heteroatom bonds with aryl halides. The Ullmann reaction is a classic example, involving the copper-mediated coupling of two aryl halide molecules to form a biaryl compound. byjus.comwikipedia.org While traditional Ullmann conditions are often harsh, modern variations have improved the scope and mildness of the reaction. wikipedia.org this compound can undergo self-coupling or cross-coupling with other aryl halides under Ullmann conditions to produce complex biaryl structures.

Furthermore, copper catalysis is used for C-O coupling reactions. For instance, copper-catalyzed methoxylation of aryl bromides provides a pathway to aryl methyl ethers. organic-chemistry.org This type of reaction could be applied to this compound to convert the bromo-substituent to a methoxy (B1213986) group, demonstrating the utility of copper catalysis in modifying the aromatic core.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation in modern organic synthesis. libretexts.org The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organohalide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orglibretexts.org

The bromine atom of this compound makes it an excellent substrate for Suzuki coupling. libretexts.orglibretexts.org This reaction allows for the formation of a new carbon-carbon bond at the C3 position, connecting the benzaldehyde core to a wide variety of aryl, heteroaryl, vinyl, or alkyl groups. The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to release the final product and regenerate the Pd(0) catalyst. libretexts.org This methodology is widely used for synthesizing substituted biphenyls and other complex architectures. wikipedia.org

Table 2: Reactivity Summary of this compound

Functional Group Reaction Type Description Potential Product Type
Aromatic Ring Electrophilic Aromatic Substitution Further substitution directed by existing groups, primarily the -OH group. Substituted benzaldehydes
Aldehyde Nucleophilic Addition (Knoevenagel) Condensation with active methylene compounds. α,β-unsaturated compounds
Aldehyde Nucleophilic Addition (Wittig) Reaction with a phosphorus ylide. Alkenes
Bromo Group Copper-Mediated Coupling (Ullmann) Coupling with another aryl halide. Biaryl compounds
Bromo Group Palladium-Catalyzed Coupling (Suzuki) Cross-coupling with an organoboron compound. Substituted biphenyls

Formation of Heterocyclic Compounds (e.g., quinolines, indoles)

This compound serves as a potential precursor for the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry. While direct, specific examples of its use in forming quinolines and indoles are not extensively detailed in readily available literature, its chemical structure is amenable to classical synthetic routes for these heterocycles.

Quinolines: The synthesis of quinolines can often be achieved through condensation reactions. The Friedländer synthesis, for instance, is a reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing a reactive α-methylene group. organicreactions.orgalfa-chemistry.comwikipedia.orgorganic-chemistry.org While this compound is not a 2-aminoaryl aldehyde, it could be chemically modified to become a suitable substrate for such reactions.

Another relevant method is the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound to form quinolines. wikipedia.org The α,β-unsaturated carbonyl compound can be generated in situ from aldehydes. Theoretically, this compound could serve as the aldehyde precursor in this type of reaction, though specific applications are not prominently documented.

Indoles: The Fischer indole (B1671886) synthesis is a widely used method for producing indoles from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgresearchgate.net In this reaction, the aldehyde or ketone first reacts with the phenylhydrazine to form a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization to yield the indole ring. This compound can act as the aldehyde component in this synthesis, reacting with a suitable phenylhydrazine to potentially form a bromo- and hydroxy-substituted indole. This pathway offers a route to functionalized indoles that can be used as building blocks for more complex molecules. nih.gov

Derivatization for Enhanced Biological Activity

The chemical structure of this compound, featuring aldehyde, hydroxyl, and bromo substituents, allows for various modifications to synthesize derivatives with potentially enhanced biological activities. The aldehyde group is a key site for forming new carbon-nitrogen or carbon-carbon bonds, while the hydroxyl group can be modified through etherification or esterification. These derivatizations are common strategies in medicinal chemistry to modulate properties like lipophilicity, target binding, and metabolic stability.

Schiff Base Derivatives: The aldehyde functional group of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). Schiff bases are a class of compounds known for a wide spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov The imine group (-C=N-) is considered crucial for their biological function. ijmcmed.org The synthesis of Schiff bases from substituted salicylaldehydes (isomers of hydroxybenzaldehydes) has been shown to yield compounds with potent cytotoxic activities against various cancer cell lines. ijmcmed.org For example, Schiff bases derived from 5-bromo-2-hydroxybenzaldehyde have demonstrated strong activity against different cancer cells. ijmcmed.org This suggests that Schiff base derivatives of this compound are promising candidates for biological evaluation.

Chalcone (B49325) Derivatives: Chalcones, or 1,3-diphenyl-2-propen-1-ones, are another important class of biologically active molecules that can be synthesized from this compound. nih.gov The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde and a substituted acetophenone (B1666503). researchgate.netrjlbpcs.com The resulting α,β-unsaturated ketone core structure is responsible for a broad range of pharmacological effects, including antibacterial, antifungal, and anticancer activities. researchgate.netnih.gov Research on chalcones derived from bromo- and hydroxy-substituted benzaldehydes has shown significant antimicrobial activity against bacteria such as S. aureus and E. coli. rasayanjournal.co.in Therefore, chalcones synthesized using this compound as the starting aldehyde are expected to be biologically active.

Table 1: Potential Derivatives of this compound and Their Associated Biological Activities

Derivative TypeGeneral StructurePotential Biological ActivitySynthetic Method
Schiff BaseGeneral structure of a Schiff base derivativeAnticancer, Antimicrobial nih.govijmcmed.orgCondensation with a primary amine (R-NH₂)
ChalconeGeneral structure of a chalcone derivativeAnticancer, Antimicrobial, Anti-inflammatory nih.govrasayanjournal.co.inClaisen-Schmidt condensation with an acetophenone (R-C(O)CH₃)

Compound Index

Compound Name
This compound
5-bromo-2-hydroxybenzaldehyde
Acetaldehyde
Acetophenone
Aniline
Indole
Phenylhydrazine
Quinoline

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Elucidation of 3-Bromo-4-hydroxybenzaldehyde and its Derivatives

Spectroscopy is a cornerstone of chemical analysis, providing a non-destructive means to probe the molecular structure of this compound. Each technique offers a unique window into the molecule's features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number, environment, and connectivity of hydrogen atoms. The spectrum is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the three aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine, hydroxyl, and aldehyde groups. The aldehydic proton (CHO) would appear significantly downfield, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The hydroxyl proton (OH) signal's position can be variable and is often broad, but would likely appear between 5-8 ppm. The three aromatic protons would produce a characteristic splitting pattern in the aromatic region (typically 6.5-8.0 ppm), with their precise shifts and coupling constants (J) revealing their positions relative to each other and the substituents.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton. A decoupled spectrum for this compound would be expected to show seven distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically appearing between 190-200 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the hydroxyl group (C-4) and the carbon attached to the bromine (C-3) being identifiable by their characteristic chemical shifts influenced by electronegativity and substitution effects.

Expected ¹H NMR Data for this compound
Proton Expected Chemical Shift (δ, ppm)
Aldehyde (-CHO)9.5 - 10.5
Aromatic (Ar-H)6.5 - 8.0
Hydroxyl (-OH)5.0 - 8.0 (broad)
Expected ¹³C NMR Data for this compound
Carbon Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 200
Aromatic (C-OH)150 - 160
Aromatic (Ar-C)110 - 140
Aromatic (C-Br)110 - 120

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a vital technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₅BrO₂), HRMS would determine the mass of the molecular ion with very high precision. The presence of bromine is readily identified by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity (M+ and M+2) for the molecular ion. The exact mass measurement from HRMS would allow for the unambiguous confirmation of the molecular formula.

HRMS Data for this compound
Molecular Formula C₇H₅BrO₂
Calculated Exact Mass ~200.9473 Da
Expected Observation Molecular ion peak [M]⁺ with a characteristic M+2 isotopic peak of similar intensity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. The strong, sharp absorption band characteristic of the C=O stretch of the aldehyde would be prominent, typically appearing around 1670-1700 cm⁻¹. The C-H stretching of the aldehyde proton usually appears as a pair of weaker bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching absorptions would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is typically found in the fingerprint region, below 690 cm⁻¹.

Expected IR Absorption Bands for this compound
Functional Group Expected Absorption Range (cm⁻¹)
O-H Stretch (Phenol)3200 - 3600 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aldehyde)2720 & 2820
C=O Stretch (Aldehyde)1670 - 1700 (strong)
C=C Stretch (Aromatic)1450 - 1600
C-Br Stretch< 690

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light, promoting electrons to higher energy orbitals. The spectrum is expected to show absorption maxima (λmax) characteristic of a substituted benzaldehyde (B42025). The presence of the hydroxyl group (an auxochrome) and the aldehyde group (a chromophore) attached to the benzene (B151609) ring would influence the position and intensity of these absorptions. Typically, substituted benzaldehydes exhibit strong absorptions related to π→π* transitions of the aromatic system and weaker n→π* transitions of the carbonyl group.

Crystallographic Studies

While spectroscopic methods reveal molecular connectivity and functional groups, crystallographic studies provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction of this compound and Co-crystals

Single crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can determine its crystal system, space group, and unit cell dimensions. Furthermore, it provides exact bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl and aldehyde carbonyl groups.

Research into co-crystals, which are multi-component crystals held together by non-covalent interactions, is also an active area. Co-crystallization of this compound with other molecules (co-formers) could be explored to modify its physical properties. X-ray diffraction studies of such co-crystals would reveal the specific hydrogen bonding or other intermolecular forces that govern the crystal packing. To date, published crystallographic data for this compound or its co-crystals is not widely available in scientific databases.

Theoretical and Computational Chemistry of 3 Bromo 4 Hydroxybenzaldehyde

Quantum Chemical Studies

Quantum chemical studies are fundamental in elucidating the electronic structure and predicting the reactivity of 3-Bromo-4-hydroxybenzaldehyde. These computational methods allow for a detailed analysis of the molecule at the atomic level. While specific comprehensive studies on this compound are not extensively documented, insights can be drawn from research on analogous compounds like 4-hydroxybenzaldehyde (B117250) and other substituted benzaldehydes.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, typically using functionals such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and predict various properties.

Table 1: Predicted Geometrical Parameters from DFT Calculations (Hypothetical Data based on similar molecules)

ParameterPredicted Value
C-C (aromatic) bond length~1.39 - 1.41 Å
C-O (hydroxyl) bond length~1.36 Å
C=O (aldehyde) bond length~1.21 Å
C-Br bond length~1.90 Å
C-C-C (aromatic) bond angle~118° - 121°

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant parameter for assessing the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized on the benzene (B151609) ring and the electron-donating hydroxyl group, while the LUMO would likely be centered on the electron-withdrawing aldehyde group and the bromine atom. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, indicating that the molecule is more prone to chemical reactions. Studies on similar aromatic aldehydes have shown that the HOMO-LUMO gap is a key factor in predicting their electronic transitions and reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies (Hypothetical Data based on similar molecules)

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE)4.7

The electronic structure of this compound, influenced by its substituent groups, dictates its reactivity. The hydroxyl group (-OH) is an activating, ortho-, para-directing group, while the aldehyde group (-CHO) is a deactivating, meta-directing group. The bromine atom (-Br) is deactivating but ortho-, para-directing. The interplay of these groups determines the sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are often used to visualize the electronic distribution and predict reactive sites. For this compound, the MEP map would likely show negative potential (red/yellow regions) around the oxygen atoms of the hydroxyl and aldehyde groups, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen, making them susceptible to nucleophilic attack.

Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated to quantify the molecule's reactivity.

Table 3: Predicted Global Reactivity Descriptors (Hypothetical Data based on similar molecules)

DescriptorPredicted Value (eV)
Ionization Potential (I)6.5
Electron Affinity (A)1.8
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Global Electrophilicity Index (ω)3.67

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide valuable information about the conformational flexibility and interactions of this compound with its environment, such as solvents.

Conformational analysis of this compound would involve studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary points of rotation would be around the C-C bond connecting the aldehyde group to the benzene ring and the C-O bond of the hydroxyl group.

While the benzene ring itself is rigid, the orientation of the aldehyde and hydroxyl groups can vary. The planarity of the molecule is a key feature, and computational studies on similar compounds have shown that the planar conformation is generally the most stable. Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups is a possibility that would be investigated through conformational analysis, as it can significantly stabilize certain conformations.

The interaction of this compound with solvents is critical for understanding its solubility and behavior in solutions. MD simulations can model these interactions at a molecular level.

Experimental and theoretical studies on the solubility of this compound in various aqueous cosolvent mixtures have been conducted. acs.org For instance, in mixtures of water with acetonitrile (B52724), ethanol, n-propanol, and N,N-dimethylformamide, it has been observed that this compound is preferentially solvated by water in water-rich compositions. acs.org However, in intermediate and cosolvent-rich mixtures, it is preferentially solvated by the organic cosolvent. acs.org

The solvent effect on the solubility has been analyzed using the Kamlet and Taft linear solvation energy relationships. This analysis helps to distinguish the relative importance of solute-solvent and solvent-solvent interactions. It has been found that changes in the interaction energy of solvent-solvent molecules, represented by the cavity term, are primarily responsible for the solubility variations of this compound in these solvent systems. acs.org These findings from experimental and modeling approaches provide a basis for what could be further explored and visualized using molecular dynamics simulations, which could offer a dynamic picture of the solvation shells around the solute molecule.

Applications of 3 Bromo 4 Hydroxybenzaldehyde in Organic Synthesis and Material Science

Intermediate in Pharmaceutical Synthesis

The strategic placement of reactive sites on 3-Bromo-4-hydroxybenzaldehyde has established it as a crucial component in the synthesis of numerous active pharmaceutical ingredients (APIs). Its utility spans a variety of therapeutic areas, from common flavorings with medicinal uses to potent enzyme inhibitors and antibacterial agents.

Synthesis of Vanillin (B372448) and its Derivatives

One of the most well-documented applications of this compound is in the synthetic production of vanillin, the primary component of vanilla flavor. Natural vanilla extract is expensive, creating high demand for synthetic alternatives. A common and efficient laboratory-scale synthesis involves a two-step process starting from 4-hydroxybenzaldehyde (B117250).

The first step is the electrophilic bromination of 4-hydroxybenzaldehyde to produce this compound. This reaction is a classic example of electrophilic aromatic substitution. The initial monobrominated product can be difficult to obtain in pure form as it can disproportionate. Therefore, the reaction is often carried out for a very short duration before proceeding to the next step.

In the second step, a copper-mediated coupling reaction is employed to replace the bromine atom with a methoxide (B1231860) group, yielding vanillin (3-methoxy-4-hydroxybenzaldehyde). This transformation highlights a modern transition-metal-catalyzed bond-forming reaction.

StepReactionStarting MaterialIntermediate/Product
1Bromination4-hydroxybenzaldehydeThis compound
2Copper-mediated MethoxylationThis compoundVanillin

This synthetic route is not only crucial for the fragrance and flavor industry but also for pharmaceuticals, as vanillin itself possesses antimicrobial and antioxidant properties and serves as a precursor for other drug molecules.

Precursor for Trimethoprim

This compound is an important intermediate in the synthesis of the antibacterial drug Trimethoprim. google.comisca.me Trimethoprim is a potent inhibitor of dihydrofolate reductase, an essential enzyme in bacteria. google.com

The synthetic pathway to Trimethoprim from this compound involves its conversion to 3,4,5-trimethoxybenzaldehyde, a key precursor to Trimethoprim. This conversion is a multi-step process that begins with the further bromination of this compound to yield 3,5-dibromo-4-hydroxybenzaldehyde (B181551).

This dibrominated intermediate then undergoes a copper(I)-catalyzed reaction where the bromine atoms are substituted by methoxide groups to form 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde). The final step in generating the Trimethoprim precursor is the methylation of the remaining hydroxyl group to give 3,4,5-trimethoxybenzaldehyde. This molecule is then used in established methods to construct the pyrimidine (B1678525) ring system of Trimethoprim.

Design and Synthesis of Tyrosinase Inhibitors (e.g., MHY1498)

Hyperpigmentation disorders are often treated by inhibiting tyrosinase, a key enzyme in melanin (B1238610) production. This compound serves as a foundational structure for the rational design and synthesis of novel and potent tyrosinase inhibitors.

A notable example is the compound (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one, also known as MHY1498. This molecule was designed as a hybrid structure of other known potent tyrosinase inhibitors. In vitro studies have demonstrated that MHY1498 exhibits a strong, dose-dependent inhibitory effect on mushroom tyrosinase.

Comparative Inhibitory Activity:

CompoundIC50 Value (μM)
MHY14984.1 ± 0.6
Kojic Acid (Positive Control)22.0 ± 4.7

The significantly lower IC50 value of MHY1498 compared to kojic acid, a commonly used tyrosinase inhibitor, indicates its superior potency. Further studies, including in silico molecular docking, have suggested that MHY1498 acts as a competitive inhibitor, binding with high affinity to the active site of the tyrosinase enzyme. In cellular models using B16F10 melanoma cells, MHY1498 was also shown to suppress both melanin production and cellular tyrosinase activity, highlighting its potential for development as a treatment for hyperpigmentation-related skin disorders.

Synthesis of Biaryl Compounds for Drug Development

Biaryl structures are a common and important motif in many biologically active molecules and approved drugs. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of these biaryl compounds, involving the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

While specific examples detailing the use of this compound in Suzuki-Miyaura reactions for drug development are not extensively documented in readily available literature, its structure as a brominated aromatic compound makes it a suitable candidate for such transformations. The presence of the bromine atom allows for its participation as the aryl halide partner in the coupling reaction. The hydroxyl and aldehyde groups offer additional points for diversification, either before or after the coupling, enabling the synthesis of a library of biaryl analogs for screening in drug discovery programs. This approach is valuable for exploring structure-activity relationships (SAR) in the development of new therapeutic agents.

Intermediate in Agrochemical Synthesis

While some benzaldehyde (B42025) derivatives, such as 3-bromo-4-fluorobenzaldehyde, are known intermediates in the synthesis of pesticides and insecticides, the specific application of this compound in the agrochemical industry is not as prominently documented in publicly accessible scientific literature and patents. However, given its structural similarities to other agrochemical precursors and its utility in forming complex organic molecules, it holds potential as a building block for novel active ingredients in this sector. The reactivity of the aldehyde and the potential for substitution at the bromine and hydroxyl positions could be exploited to create new herbicides, fungicides, or insecticides.

Synthesis of Dyes, Fragrances, and Polymers

The utility of this compound extends beyond the pharmaceutical and agrochemical fields into the realm of material science.

As previously discussed, its role as a key intermediate in the synthesis of vanillin places it firmly within the fragrance industry. google.com Vanillin is one of the most widely used fragrance components in perfumes, cosmetics, and air fresheners.

In the synthesis of dyes, the aromatic nature of this compound makes it a potential precursor for azo dyes. Azo dyes, characterized by the -N=N- functional group, are a large and important class of colored compounds. The general synthesis involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound. While specific examples utilizing this compound are not widespread, its phenolic structure would allow it to act as the coupling component, reacting with a diazonium salt to form a colored azo dye. The bromine substituent could further be used to tune the color and properties of the resulting dye.

The application of this compound in polymer synthesis is an area with limited specific examples in the literature. However, its bifunctional nature, possessing both an aldehyde and a hydroxyl group, suggests its potential use in polycondensation reactions. For instance, it could theoretically react with other monomers to form polymers such as polyesters or phenolic resins. The aldehyde group can participate in reactions to form new carbon-carbon or carbon-heteroatom bonds, while the hydroxyl group can be involved in ester or ether linkages, forming the backbone of a polymer chain. Further research in this area could uncover novel polymers with unique properties derived from this versatile compound.

Reagent in Diverse Organic Reactions

This compound is a significant intermediate in the field of organic synthesis, primarily utilized as a precursor in the production of more complex molecules. Its chemical structure, featuring an aldehyde, a hydroxyl group, and a bromine atom on a benzene (B151609) ring, allows for a variety of chemical transformations.

One of the most notable applications of this compound is in the synthesis of vanillin. udel.eduresearchgate.net This process typically involves a two-step reaction. The first step is the bromination of p-hydroxybenzaldehyde to produce this compound. udel.edu Subsequently, a copper-mediated reaction with a methoxide source replaces the bromine atom with a methoxy (B1213986) group, yielding vanillin. udel.edu A significant challenge in the initial bromination step is the potential for the formation of the byproduct 3,5-dibromo-4-hydroxybenzaldehyde. guidechem.com The presence of this impurity can complicate the purification of the desired product. udel.edu

Beyond its role in vanillin synthesis, this compound serves as an intermediate in the creation of other valuable compounds. It is a precursor in the synthesis of trimethoprim, a bacteriostatic antibiotic. guidechem.com Additionally, it is used to produce 5-bromo-4-hydroxy-β-nitrostyrene. chemdad.com

The synthesis of this compound itself is a key reaction. The traditional method involves the direct bromination of p-hydroxybenzaldehyde. guidechem.com However, to improve the yield and purity of the final product by minimizing the formation of the dibrominated byproduct, alternative methods have been developed. One such improved method involves the protection of the aldehyde group as an acetal (B89532) before the bromination step, followed by hydrolysis to regenerate the aldehyde. guidechem.com

Table 1: Key Organic Reactions Involving this compound

Starting MaterialReagentsProductSignificance
p-HydroxybenzaldehydeBromineThis compoundKey intermediate synthesis
This compoundSodium methoxide, Copper catalystVanillinImportant flavor compound
This compound---TrimethoprimAntibiotic synthesis
This compound---5-Bromo-4-hydroxy-β-nitrostyreneOrganic synthesis intermediate

Applications in Sensory Science (Flavor and Fragrance Chemistry)

Direct applications of this compound as a flavor or fragrance compound are not documented. Its significance in sensory science is primarily indirect, stemming from its crucial role as a precursor in the synthesis of vanillin, a compound with a powerful and widely recognized sweet, creamy, and vanilla aroma. udel.edu

The sensory properties of structurally related compounds provide some context. Benzaldehyde, the parent compound, possesses a characteristic bitter almond scent. wikipedia.orgnih.gov Various substituted benzaldehydes are utilized in the flavor and fragrance industry for their diverse aromatic profiles.

Furthermore, the class of bromophenols, to which this compound belongs, is known to contribute to the flavor profiles of marine organisms. scielo.brresearchgate.net At low concentrations, certain bromophenols can impart a desirable "marine" or "ocean-like" flavor to seafood. researchgate.net However, at higher concentrations, they can result in undesirable, chemical-like off-flavors. researchgate.netflavoractiv.com There is no specific information available on the sensory characteristics of this compound itself. Therefore, its contribution to flavor and fragrance is currently understood to be exclusively through its conversion to other sensorially active molecules like vanillin.

Table 2: Related Compounds and their Sensory Significance

CompoundChemical ClassSensory CharacteristicsRelevance to this compound
VanillinPhenolic aldehydeSweet, creamy, vanillaSynthesized from this compound
BenzaldehydeAromatic aldehydeBitter almondParent compound
BromophenolsPhenolic compoundsMarine, iodine-like (can be off-flavor)Same chemical class

Biological and Pharmacological Research on 3 Bromo 4 Hydroxybenzaldehyde and Its Derivatives

Antimicrobial Activities

Bromophenols, a class of compounds that includes 3-Bromo-4-hydroxybenzaldehyde and its derivatives, are recognized for their antimicrobial potential. nih.govmdpi.comnih.gov These compounds are secondary metabolites found in various marine algae and are believed to play a role in chemical defense mechanisms. mdpi.com

While research on this compound itself is specific, studies on related halogenated and hydroxylated salicylaldehydes show potent activity against a panel of microbes. researchgate.net More directly, its derivative 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), isolated from the red alga Rhodomela confervoides, has demonstrated antibacterial activity against pathogenic strains such as Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net A variety of bromophenols isolated from marine algae have shown promising antibacterial activities, with some exhibiting minimum inhibitory concentrations (MICs) below 70 μg/mL against several Gram-positive and Gram-negative bacteria. nih.gov Other derivatives have displayed activity against the fungus Candida albicans with MIC values ranging from 10 to 37.5 μg/mL. mdpi.com

Table 1: Documented Microbiostatic Properties of this compound Derivatives
Compound/DerivativeActivity TypeTarget Organism(s)Source Reference(s)
3-bromo-4,5-dihydroxybenzaldehyde (BDB)AntibacterialStaphylococcus aureus, Pseudomonas aeruginosa researchgate.net
Various Bromophenols from Rhodomela confervoidesAntibacterialGram-positive and Gram-negative bacteria nih.gov
Bromophenols from Symphyocladia latiusculaAntifungalCandida albicans mdpi.com

The derivative 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has been noted for its antiviral effects against viruses that cause diseases in aquatic organisms. Specifically, it has shown activity against the infectious pancreatic necrosis virus and the fish pathogenic infectious hematopoietic necrosis virus. nih.gov This suggests a potential application for BDB and related compounds in aquaculture to manage viral diseases.

Antioxidant Properties

The derivative 3-bromo-4,5-dihydroxybenzaldehyde (BDB) is a potent antioxidant. koreascience.krfrontiersin.orgnih.gov Isolated from marine red algae like Polysiphonia morrowii, it displays significant free radical scavenging activities. frontiersin.orgnih.gov Research has demonstrated that BDB protects human keratinocytes from oxidative damage induced by stressors such as hydrogen peroxide (H₂O₂) and UVB radiation. nih.gov

The primary mechanism for this antioxidant effect involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade. nih.gov BDB treatment upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) by promoting Nrf2 translocation to the nucleus. nih.gov This protective effect is mediated by the activation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) signaling pathways. nih.gov Furthermore, BDB has been shown to reduce oxidative stress in cardiomyocytes by increasing the enzymatic activities of mitochondrial antioxidant enzymes, including glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase 2 (SOD2). frontiersin.org

Table 2: Antioxidant Effects of 3-bromo-4,5-dihydroxybenzaldehyde (BDB)
EffectMechanismModel SystemSource Reference(s)
Cytoprotection against H₂O₂ and UVBActivation of Nrf2/HO-1 pathwayHuman Keratinocytes (HaCaT cells) nih.gov
Reduction of oxidative stressIncreased activity of GSH-Px and SOD2Cardiomyocytes frontiersin.org
Attenuation of intracellular ROSUpregulation of ERK and Akt signalingHuman Keratinocytes (HaCaT cells) nih.gov
Amelioration of PM2.5-induced ROSFree radical scavengingHuman Keratinocytes (HaCaT cells) nih.gov

Anti-Inflammatory Activities

The derivative 3-bromo-4,5-dihydroxybenzaldehyde (BDB) exhibits significant anti-inflammatory effects in various experimental models. frontiersin.orgnih.govmdpi.com It has been shown to suppress the secretion of pro-inflammatory cytokines and modulate key inflammatory signaling pathways. koreascience.krmdpi.comnih.gov

The anti-inflammatory action of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) is primarily linked to its ability to modulate the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways. mdpi.comresearchgate.net In TNF-α/IFN-γ-stimulated human keratinocytes, BDB was found to downregulate the expression of numerous inflammatory cytokines and chemokines by modulating these pathways. mdpi.com Similarly, in a model of myocardial infarction in mice, BDB inhibited the phosphorylation of NF-κB, a key transcription factor that controls the expression of many pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). koreascience.krnih.gov By inhibiting NF-κB activation, BDB treatment leads to a reduction in pro-inflammatory mediators like tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6. koreascience.krnih.govresearchgate.net

Table 3: Effects of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) on Inflammatory Markers
ActivityMechanism/EffectModel SystemSource Reference(s)
Suppression of Pro-inflammatory CytokinesReduced secretion of TNF-α, IL-1β, IL-6Injured Mouse Hearts / Macrophages koreascience.krnih.govresearchgate.net
Inhibition of Inflammatory PathwaysModulation of MAPK and NF-κB signalingHuman Keratinocytes (HaCaT cells) mdpi.com
Reduction of Intracellular ROSDecreased ROS in cytokine-stimulated cellsHuman Keratinocytes (HaCaT cells) mdpi.com
Attenuation of Oxidative StressDecreased ROS and lipid peroxidationCardiomyocytes frontiersin.org

Anti-Angiogenic Activities

Research into the pharmacological properties of 4-hydroxybenzaldehyde (B117250) and its analogues has included preliminary screening for anti-angiogenic effects. biomolther.org Angiogenesis is the physiological process of forming new blood vessels from pre-existing ones, a critical process in both normal development and pathological conditions like tumor growth. sid.ir The chick chorioallantoic membrane (CAM) assay is a widely used in vivo model to assess both pro-angiogenic and anti-angiogenic substances by observing the development of the membrane's rich vascular network. nih.govcarsu.edu.ph

In a preliminary study using the CAM assay, this compound was examined as part of a group of five analogues of 4-hydroxybenzaldehyde to assess their anti-angiogenic potential. biomolther.org While the study concluded that another analogue, 2,4-dihydroxybenzaldehyde (B120756) (DHD), was the most effective among those tested, the screening confirmed that this compound was evaluated for this activity. biomolther.org

Table 1: Analogues of 4-Hydroxybenzaldehyde Screened for Anti-Angiogenic Activity biomolther.org
Compound NameScreening Result Mentioned
2,4-dihydroxybenzaldehyde (DHD)Reported as most effective
3,4-dihydroxybenzaldehydeScreened
2,4,6-trihydroxybenzaldehydeScreened
This compoundScreened
3,5-di-tert-butyl-4-hydroxybenzaldehydeScreened

Anti-Nociceptive Activities

Nociception is the sensory nervous system's process of encoding and processing noxious stimuli. Anti-nociceptive activity refers to the action of blocking the detection of a painful or injurious stimulus by sensory neurons. While the parent compound, 4-hydroxybenzaldehyde, has been evaluated for anti-nociceptive properties in acetic acid-induced writhing tests in mice, specific research findings on the direct anti-nociceptive activities of this compound are not detailed in the available scientific literature. biomolther.orgbiomolther.orgkoreascience.kr

Tyrosinase Inhibition Studies

Significant research has been conducted on derivatives of this compound for their potential as tyrosinase inhibitors. researchgate.netmdpi.com Tyrosinase is a key copper-containing enzyme that catalyzes the initial, rate-limiting steps in the biosynthesis of melanin (B1238610), the primary pigment in skin. mdpi.comsaudijournals.com Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable targets for cosmetics and therapeutics. mdpi.com

One novel derivative, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) , was rationally designed as a hybrid of other known potent tyrosinase inhibitors and evaluated for its efficacy. researchgate.netmdpi.com

In cell-free in vitro screening, MHY1498 demonstrated a strong, dose-dependent inhibitory effect on mushroom tyrosinase. researchgate.netmdpi.com Its potency was found to be significantly greater than that of kojic acid, a widely used positive control in tyrosinase inhibition assays. researchgate.netmdpi.com The half-maximal inhibitory concentration (IC50) value for MHY1498 was determined to be 4.1 ± 0.6 μM, which is notably lower than the IC50 of 22.0 ± 4.7 μM for kojic acid. researchgate.netmdpi.comsemanticscholar.orgnih.gov

Complementing the in vitro results, in silico molecular multi-docking simulations were performed. researchgate.netmdpi.com These computational studies were used to predict and analyze the interaction between MHY1498 and the tyrosinase enzyme at a molecular level. researchgate.net

Table 2: In Vitro Tyrosinase Inhibitory Activity of MHY1498 vs. Kojic Acid researchgate.netmdpi.com
CompoundIC50 Value (μM)
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498)4.1 ± 0.6
Kojic Acid (Positive Control)22.0 ± 4.7

To elucidate the mechanism of inhibition, enzyme kinetic studies were conducted using Lineweaver-Burk plots. researchgate.net The results of these kinetic analyses indicated that MHY1498 acts as a competitive inhibitor of the tyrosinase enzyme. researchgate.netnih.gov This mode of inhibition means that the inhibitor molecule binds to the active site of the enzyme, thereby preventing the natural substrate from binding. researchgate.net

The in silico docking simulations further supported this finding, showing that MHY1498 interacts with the catalytically active site of tyrosinase. researchgate.net The simulations predicted that MHY1498 binds in close proximity to the two copper ions that are essential for the enzyme's catalytic activity. researchgate.net The analysis suggested that MHY1498 has a greater binding affinity for the active site than kojic acid does. researchgate.netnih.gov

Potential as Endocrine Disrupting Compound (EDC) Research

Endocrine-disrupting compounds (EDCs) are exogenous substances that can interfere with the body's hormonal system, potentially causing adverse health effects. imrpress.comcuni.cz Bromophenols (BPs), a class of brominated compounds to which this compound belongs, are considered environmental pollutants originating from both natural and synthetic sources, including pesticides and flame retardants. nih.gov There is growing scientific interest in BPs due to their potential to cause endocrine disruption. nih.gov

Studies have shown that certain bromophenols can interfere with hormone metabolism. nih.gov For instance, 3-bromophenol (B21344) (3-BP) has been identified as a substance with significant thyroid hormone activity and estrogenic effects. nih.gov Another compound in this class, 2,4,6-tribromophenol (B41969) (2,4,6-TBP), has been shown to disrupt the endocrine system by interfering with neuroendocrine cell function and inhibiting the activity of thyroid hormone sulfotransferase in human liver cells. nih.gov Research into this class of compounds aims to provide a clearer understanding of the toxicological mechanisms of BPs and their interference with endocrine hormone metabolism. nih.gov

Biosynthesis and Metabolism in Biological Systems

The biosynthesis of this compound has been a subject of interest in marine biochemical research, particularly concerning its origins in marine algae. Studies have revealed specific metabolic pathways for its formation, starting from common amino acid precursors. This section will delve into the metabolic journey from L-tyrosine in certain marine algae and the elucidation of the biosynthetic pathway where 4-hydroxybenzaldehyde serves as a key intermediate.

Metabolism of L-Tyrosine in Marine Algae (e.g., Odonthalia floccosa)

Research has demonstrated that the marine red alga Odonthalia floccosa is capable of synthesizing this compound from the amino acid L-tyrosine. nih.govnih.govoup.com This metabolic process has been observed to occur within chloroplast-containing fractions of the algal cells. nih.govnih.govoup.com Further investigations have suggested that the biosynthetic machinery is a particulate enzyme system, potentially located on the thylakoid membranes within the chloroplasts. nih.govoup.com

The conversion of L-tyrosine to this compound involves a series of intermediate compounds. Through the use of radiolabeled L-tyrosine, researchers have been able to trace the metabolic steps and identify the key intermediates involved in this pathway. nih.govnih.gov Cell-free homogenates of Odonthalia floccosa have also been shown to facilitate the conversion of L-tyrosine into 3-bromo- (B131339) and 3,5-dibromo-4-hydroxybenzaldehyde (B181551), further confirming this metabolic capability. iwaponline.com

Biosynthetic Pathway Elucidation (e.g., 4-hydroxybenzaldehyde precursor)

The elucidation of the biosynthetic pathway to this compound in Odonthalia floccosa has identified 4-hydroxybenzaldehyde as the immediate precursor to the final brominated compound. nih.govnih.govoup.com The proposed pathway, based on the identification of labeled intermediates, is as follows:

L-tyrosine → 4-hydroxyphenylpyruvic acid → 4-hydroxyphenylacetic acid → 4-hydroxymandelic acid → 4-hydroxybenzaldehyde → this compound nih.govnih.govoup.com

This multi-step conversion highlights a clear and sequential enzymatic process. The final step in this pathway is the bromination of 4-hydroxybenzaldehyde. nih.govnih.govoup.com Studies using cell-free homogenates from Odonthalia floccosa have not only confirmed the conversion of L-tyrosine but have also demonstrated the capacity of these homogenates to brominate 4-hydroxybenzaldehyde, leading to the formation of 3-bromo-4-hydroxybenzoic acid. iwaponline.com This enzymatic bromination is a key step in the biosynthesis of a variety of brominated phenols found in marine algae. nih.gov

The table below summarizes the identified intermediates in the biosynthetic pathway from L-tyrosine to this compound in Odonthalia floccosa.

Precursor/IntermediateRole in Pathway
L-TyrosineInitial Precursor
4-hydroxyphenylpyruvic acidIntermediate
4-hydroxyphenylacetic acidIntermediate
4-hydroxymandelic acidIntermediate
4-hydroxybenzaldehydeDirect Precursor to Bromination
This compoundFinal Product

Analytical Methodologies for 3 Bromo 4 Hydroxybenzaldehyde

Chromatographic Techniques

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. For 3-Bromo-4-hydroxybenzaldehyde, several chromatographic methods are employed to assess purity and monitor chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of this compound. Reverse-phase (RP) HPLC methods are particularly effective for separating this compound from impurities. sielc.com A common approach involves using a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is often substituted with a more volatile acid, such as formic acid, to ensure compatibility. sielc.com This HPLC method is versatile and can be scaled for preparative separation to isolate impurities. sielc.com

Table 1: Example of HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
Mode Reverse Phase (RP)

| MS Compatibility | Substitute Phosphoric Acid with Formic Acid |

This interactive table summarizes typical conditions for the HPLC analysis of this compound.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique used for the identification and quantification of this compound. This method has been successfully used to identify the compound in complex natural extracts, such as from the red marine alga Polysiphonia sphaerocarpa. sigmaaldrich.com In synthetic chemistry, GC-MS is utilized to monitor the product distribution of reactions involving this compound. rsc.org For analysis, a sample is typically extracted with a suitable solvent, such as methyl tert-butyl ether (MTBE), before being injected into the gas chromatograph. rsc.org The compound is volatilized and separated based on its boiling point and interaction with the stationary phase of the GC column, with mass spectrometry providing definitive identification based on the mass-to-charge ratio of the fragmented molecule. sigmaaldrich.comrsc.org

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions that produce this compound. rsc.org The technique is typically performed on pre-coated silica (B1680970) gel plates. rsc.org A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a developing chamber containing a suitable eluent, such as a mixture of petroleum ether and ethyl acetate (B1210297). rsc.org The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase (silica gel) and the mobile phase (eluent), allowing for the separation of the product from reactants and byproducts. rsc.orgumich.edu The relative positions of the spots, characterized by the retention factor (Rf) value, indicate the progress of the reaction. umich.edu

Other Analytical Techniques

Beyond chromatography, other analytical methods are essential for a complete characterization of this compound, particularly for determining properties like water content and elemental composition.

Karl Fischer titration is the benchmark method for determining the water content in a substance. wikipedia.org For aldehydes like this compound, specific considerations are necessary to obtain accurate results. Aldehydes can react with conventional Karl Fischer reagents to form acetals, a reaction that produces additional water and leads to erroneously high readings. honeywell.com A secondary side reaction, the bisulfite addition, can also occur, which consumes water and results in falsely low measurements. honeywell.com

To overcome these challenges, specialized Karl Fischer reagents, such as those containing different solvents (Hydranal™ K-type reagents), have been developed. honeywell.com These reagents are designed to suppress the acetal (B89532) and ketal formation side reactions. honeywell.com The volumetric Karl Fischer method is generally preferred for samples with a water content above 0.1%. scharlab.com The procedure involves dissolving the sample in a specialized solvent within the titration vessel and then titrating with a reagent containing iodine until an excess of iodine is detected, signaling the endpoint. hach.com

Elemental analysis is a destructive technique used to determine the elemental composition of a pure organic compound. For this compound, this analysis confirms the relative proportions of carbon, hydrogen, bromine, and oxygen. The results are compared against the theoretical values calculated from its molecular formula, C₇H₅BrO₂. nist.gov This comparison is a fundamental test of sample purity. A significant deviation between the experimental and theoretical values would suggest the presence of impurities.

Table 2: Theoretical Elemental Composition of this compound (C₇H₅BrO₂)

Element Symbol Atomic Weight ( g/mol ) % Composition
Carbon C 12.011 41.82%
Hydrogen H 1.008 2.51%
Bromine Br 79.904 39.74%

This interactive table shows the calculated elemental percentages for pure this compound based on its chemical formula.

Q & A

Q. What computational tools predict the thermodynamic properties of this compound in solvent systems?

  • COSMO-RS : Model solubility parameters and activity coefficients.
  • NRTL equation : Correlate experimental solubility data with temperature for solvent optimization .

Methodological Notes

  • Spectral Data : Reference PubChem or CAS Common Chemistry for standardized NMR/IR spectra .
  • Biosynthesis : For algal studies, use chloroplast-enriched fractions to replicate bromophenol synthesis .
  • Crystallography : Deposit structures in the Cambridge Structural Database and cite SHELX in refinements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.